(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of two carboxylic acid groups and a cyclopropane ring, which imparts rigidity and distinct reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. This reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or diacids, while reduction can produce diols or aldehydes.
Scientific Research Applications
(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s rigidity and the presence of functional groups allow it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-Cyclohexanedicarboxylic acid: Another chiral compound with two carboxylic acid groups but with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-2-(Methoxycarbonyl)cyclohexanecarboxylic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid lies in its cyclopropane ring, which imparts distinct reactivity and rigidity compared to larger ring systems. This makes it a valuable compound for studying ring strain effects and for applications requiring specific spatial configurations.
Properties
IUPAC Name |
(1S,2S)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFLHITHZBGRY-XCBNKYQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@@H]1C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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